molecular formula C27H25NO3 B2529111 4-tert-butyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923186-14-5

4-tert-butyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2529111
CAS No.: 923186-14-5
M. Wt: 411.501
InChI Key: FMBSIJBLEMROEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic small molecule featuring a chromen-4-one core substituted with a 3-methylphenyl group at the 2-position and a benzamide moiety at the 6-position. The benzamide ring is further modified with a tert-butyl group at the para position. This compound’s structure combines steric bulk (tert-butyl) with electron-donating (methyl) and electron-withdrawing (ketone) groups, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry or materials science .

Properties

IUPAC Name

4-tert-butyl-N-[2-(3-methylphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO3/c1-17-6-5-7-19(14-17)25-16-23(29)22-15-21(12-13-24(22)31-25)28-26(30)18-8-10-20(11-9-18)27(2,3)4/h5-16H,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBSIJBLEMROEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multiple steps. One common approach is to start with the chromenone core, which can be synthesized through a condensation reaction between a suitable phenol and an aldehyde. The tert-butyl group can be introduced via Friedel-Crafts alkylation, and the benzamide moiety can be attached through an amide coupling reaction using a suitable amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The chromenone moiety can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenone moiety can yield quinones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its structure suggests it could be investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The chromenone moiety could play a role in binding to these targets, while the tert-butyl and benzamide groups could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of N-substituted benzamide-chromenone derivatives. Key structural analogs and their distinguishing features are discussed below:

Substituent Variations on the Benzamide Ring

  • 4-Chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (F264-0122): Substituent: Chlorine replaces tert-butyl on the benzamide ring. Molecular weight decreases to 389.84 g/mol (vs. ~409.5 g/mol for the tert-butyl analog), improving solubility but reducing lipophilicity . Applications: Used as a screening compound in drug discovery, suggesting roles in kinase or protease inhibition assays .
  • 4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (923233-39-0): Substituent: Bromine replaces tert-butyl; phenyl replaces 3-methylphenyl on the chromenone. The absence of a methyl group on the chromenone-attached phenyl reduces steric shielding, possibly affecting target engagement .

Substituent Variations on the Chromenone-Attached Phenyl Group

  • N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide :

    • Substituent : 4-tert-butylphenyl replaces 3-methylphenyl.
    • Impact : The para-substituted tert-butyl group introduces greater steric bulk and lipophilicity compared to the meta-methyl group. This may enhance membrane permeability but reduce solubility in aqueous media .
  • 4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (923211-76-1): Substituent: 2-methylphenyl replaces 3-methylphenyl. This conformational change could disrupt π-π stacking interactions in protein binding pockets .

Functional Group Replacements

  • 4-tert-butyl-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide: Substituent: Methoxy replaces methyl on the chromenone-attached phenyl. However, the methoxy group is metabolically labile compared to the stable tert-butyl .

Comparative Data Table

Compound Name Substituent (Benzamide) Substituent (Chromenone-Phenyl) Molecular Weight (g/mol) Key Properties
4-tert-butyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide tert-butyl (para) 3-methyl (meta) ~409.5 High lipophilicity, metabolic stability
4-Chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide Cl (para) 3-methyl (meta) 389.84 Enhanced solubility, moderate stability
4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide Br (para) Phenyl ~414.3 High polarizability, steric hindrance
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide H 4-tert-butyl (para) ~409.5 Increased membrane permeability
4-tert-butyl-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide tert-butyl (para) 2-methoxy (ortho) ~425.5 Electron-rich ring, metabolic lability

Research Findings and Implications

  • Steric Effects : The tert-butyl group in the target compound enhances metabolic stability but may limit solubility, a trade-off critical for pharmacokinetics .
  • Electronic Effects : Chlorine and bromine substituents modulate electron density, influencing binding to targets like enzymes or receptors. For example, chloro analogs show higher inhibitory activity in kinase assays due to improved electrophilicity .

Biological Activity

4-tert-butyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a chromenone core, a tert-butyl group, and a benzamide moiety, which collectively contribute to its distinctive properties and reactivity.

Structure and Properties

The molecular formula of this compound is C27H25NO3C_{27}H_{25}NO_3, with a molecular weight of approximately 427.5 g/mol. The compound's structure can be broken down into several key components:

Component Description
Core Structure Chromenone (4H-chromen-4-one)
Functional Groups Tert-butyl group, benzamide group
Potential Activities Anticancer, antimicrobial, anti-inflammatory

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Chromenone Core : This can be achieved through condensation reactions between phenolic compounds and α,β-unsaturated carbonyl compounds.
  • Introduction of the Tert-butyl Group : This is often performed using Friedel-Crafts alkylation with tert-butyl chloride in the presence of a Lewis acid catalyst.
  • Formation of the Benzamide Group : This involves reacting the intermediate with benzoyl chloride in the presence of a base like pyridine.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. It has been shown to inhibit certain protein kinases involved in cell proliferation and survival, specifically RAF kinases within the MAPK/ERK signaling pathway. This inhibition can lead to reduced tumor growth and metastasis.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, making it a candidate for further investigation in treating infections caused by various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into their mechanisms of action:

  • Inhibition of Protein Kinases : A study demonstrated that related chromenone derivatives inhibited protein kinases that are critical for cancer cell survival.
  • Antimicrobial Efficacy : Another research highlighted the antimicrobial potential of chromenone derivatives against various bacterial strains, suggesting that modifications to the chromenone structure can enhance activity .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound Biological Activity Key Features
This compoundAnticancer, antimicrobialTert-butyl group, chromenone core
2-Methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamideAnticancerMethyl group addition
4-tert-butyl-N-(2-methylphenyl)diazenylbenzamideLimited data availableDiazenyl functional group

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.